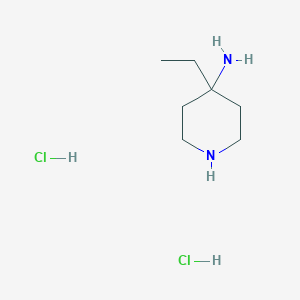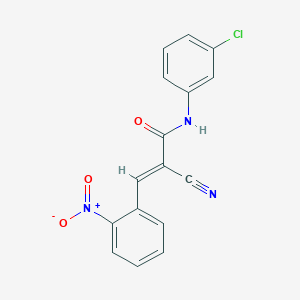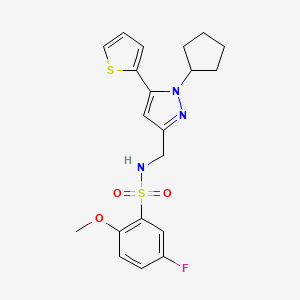![molecular formula C23H23N5O3S B2746941 N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide CAS No. 451474-74-1](/img/no-structure.png)
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Coordination Complexes
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing compounds with antioxidant properties. The solid-state structure and the effect of hydrogen bonding on the self-assembly process of these complexes were also investigated, providing insights into the structural and functional applications of such molecules in scientific research (Chkirate et al., 2019).
Pharmacological Potential and Toxicity Assessment
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been explored. These studies provide a foundation for the potential therapeutic applications of related compounds, emphasizing their diverse pharmacological activities (Faheem, 2018).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives aimed to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, certain compounds showed appreciable cancer cell growth inhibition against a range of cancer cell lines, demonstrating the potential of these derivatives in cancer research (Al-Sanea et al., 2020).
Antitumor and Biological Activity
Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate antitumor activity. One compound, in particular, was found to be more effective than the reference drug, doxorubicin, showcasing the therapeutic potential of these derivatives in antitumor applications (Alqasoumi et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride. The resulting compound is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "base" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride.", "Step 3: N-(4-ethoxyphenyl)glycine ethyl ester chloride is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide." ] } | |
CAS-Nummer |
451474-74-1 |
Molekularformel |
C23H23N5O3S |
Molekulargewicht |
449.53 |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O3S/c1-3-15-7-5-6-8-19(15)28-22(30)18-13-24-27-21(18)26-23(28)32-14-20(29)25-16-9-11-17(12-10-16)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)(H,25,29) |
InChI-Schlüssel |
UXTIONQWTZRDCI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



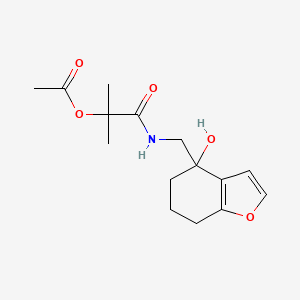
![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)
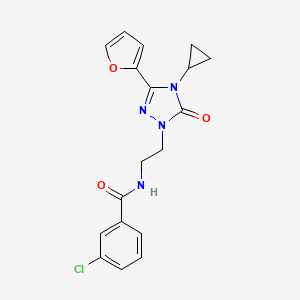

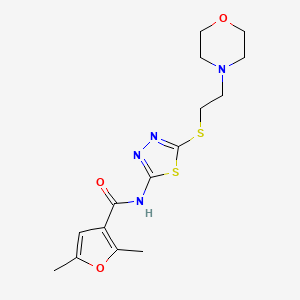
![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)
![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2746873.png)

